![molecular formula C15H10N4 B14337545 5-(Phenanthren-9-yl)-2H-tetrazole CAS No. 98370-88-8](/img/no-structure.png)
5-(Phenanthren-9-yl)-2H-tetrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Phenanthren-9-yl)-2H-tetrazole is a heterocyclic compound that features a tetrazole ring substituted with a phenanthrene moiety at the 9-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Phenanthren-9-yl)-2H-tetrazole typically involves the [3+2] cycloaddition reaction between phenanthrene-9-carbonitrile and sodium azide. This reaction is often carried out in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) under mild conditions . The reaction proceeds efficiently, providing the desired tetrazole derivative in good yields.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials to achieve consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Phenanthren-9-yl)-2H-tetrazole can undergo various chemical reactions, including:
Oxidation: The phenanthrene moiety can be oxidized to form phenanthrenequinone derivatives.
Reduction: The tetrazole ring can be reduced to form corresponding amine derivatives.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted tetrazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Phenanthrenequinone derivatives.
Reduction: Amine derivatives of the tetrazole ring.
Substitution: Various substituted tetrazoles depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-(Phenanthren-9-yl)-2H-tetrazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Wirkmechanismus
The mechanism of action of 5-(Phenanthren-9-yl)-2H-tetrazole is not fully understood, but it is believed to interact with various molecular targets and pathways. The phenanthrene moiety may intercalate with DNA, while the tetrazole ring can form hydrogen bonds with biological macromolecules, potentially disrupting their normal function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 9-Phenyl-10-(4-(trifluoromethyl)phenyl)anthracene
- 4-(10-Phenylanthracene-9-yl)pyridine
- 4-(10-Phenylanthracene-9-yl)benzonitrile
Uniqueness
5-(Phenanthren-9-yl)-2H-tetrazole is unique due to the presence of both a phenanthrene moiety and a tetrazole ring. This combination imparts distinct electronic and steric properties, making it a versatile compound for various applications .
Eigenschaften
98370-88-8 | |
Molekularformel |
C15H10N4 |
Molekulargewicht |
246.27 g/mol |
IUPAC-Name |
5-phenanthren-9-yl-2H-tetrazole |
InChI |
InChI=1S/C15H10N4/c1-2-6-11-10(5-1)9-14(15-16-18-19-17-15)13-8-4-3-7-12(11)13/h1-9H,(H,16,17,18,19) |
InChI-Schlüssel |
MQYPTBOUWHOGLM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)C4=NNN=N4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.